N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a [1,2,4]triazolo[4,3-b]pyridazine core fused to a piperidine ring. The compound features a 3-methyl substitution on the triazole ring and a cyclooctyl group attached via a carboxamide linkage at the piperidine-4-position. Its molecular formula is C₂₂H₃₃N₇O, with a molecular weight of 435.5 g/mol (exact mass: 435.2751).
Properties
Molecular Formula |
C20H30N6O |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-cyclooctyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H30N6O/c1-15-22-23-18-9-10-19(24-26(15)18)25-13-11-16(12-14-25)20(27)21-17-7-5-3-2-4-6-8-17/h9-10,16-17H,2-8,11-14H2,1H3,(H,21,27) |
InChI Key |
PNSBBATUJJEEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4CCCCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves the fusion of a five-membered triazole ring with a six-membered thiadiazine ring. Four isomeric structural variants exist based on different fusion permutations:
- 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines (I)
- 1,2,4-triazolo [5,1-b] [1,3,5]thiadiazines (II)
- 1,2,4-triazolo [1,5-c] [1,3,5]thiadiazines (III)
- 1,2,3-triazolo [5,1-b] [1,3,4]thiadiazines (IV)
Reaction Conditions:: The specific synthetic methods and reaction conditions for each isomer would require further investigation, but these compounds are valuable as synthetic intermediates and potential pharmaceuticals.
Chemical Reactions Analysis
Reactions:: N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions play a crucial role in shaping the products formed.
Scientific Research Applications
This compound finds applications across several scientific domains:
- Chemistry : As a versatile building block for drug design.
- Biology : Potential bioactive properties.
- Medicine : Investigated for anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
- Industry : May serve as a precursor for novel drug development.
Mechanism of Action
The precise mechanism by which N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, which are explored for diverse therapeutic targets. Key structural analogs and their properties are compared below:
Substituent Variations and Molecular Properties
Key Observations:
- Triazole Substitutions: The 3-methyl group is conserved in multiple analogs (e.g., Lin28-1632, BRD4 inhibitors), suggesting its role in maintaining planar geometry for target binding .
Pharmacological and Structural Insights from Analogs
BRD4 Inhibitors
- Compound 29/34/38-40 (): These derivatives, synthesized from a common [1,2,4]triazolo[4,3-b]pyridazine intermediate, showed BRD4 bromodomain inhibition. The presence of sulfonyl or acyl groups (e.g., ethanesulfonyl in Compound 29) improved binding affinity compared to unmodified analogs .
- PDB Entry 4QZS (): A related compound (N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide) demonstrated X-ray crystallographic binding to BRD4, with the triazolopyridazine core occupying the acetyl-lysine recognition site .
Lin28 Inhibitors
- Lin28-1632 (): This analog shares the 3-methyltriazolopyridazine motif but lacks the piperidine-carboxamide scaffold. Its activity suggests that the triazole-pyridazine system is critical for Lin28 interaction, while the piperidine-carboxamide moiety in the target compound may confer selectivity for other targets .
CatSper Blockers
- Compound 7a (): Features a 3-(m-tolyl)triazolopyridazine group and a diethylaminoethyl carboxamide. The bulky aromatic substituent enhanced potency against CatSper channels compared to aliphatic analogs, highlighting the importance of substituent bulk in ion channel modulation .
Biological Activity
N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclooctyl group and a triazolo-pyridazine moiety, contribute to its biological activity. This article explores its synthesis, biological activity, and potential applications based on recent research findings.
- Molecular Formula : C20H30N6O
- Molecular Weight : 370.5 g/mol
- Structural Characteristics : The compound features a piperidine ring fused with a triazolo[4,3-b]pyridazine structure, which enhances its lipophilicity and alters pharmacokinetic properties compared to other derivatives.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance:
- IC50 Values : In related compounds tested against various cancer cell lines (A549, MCF-7, HeLa), significant anti-tumor activity was observed with IC50 values ranging from 0.15 to 2.85 μM for certain derivatives .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Kinase Inhibition : Similar compounds have been identified as inhibitors of c-Met kinase, which plays a crucial role in cancer progression. The inhibition of this pathway can lead to reduced tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity:
| Compound Name | Molecular Formula | Notable Properties |
|---|---|---|
| N-(3-methoxypropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine | C10H15N5O | Potential antimicrobial and anticancer properties |
| N-(phenyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine | C13H14N5 | Known for kinase inhibition |
| N-(cyclopropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine | C12H16N5 | Investigated for anti-inflammatory effects |
The cyclooctyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with cellular targets .
Case Studies
In a study evaluating the anti-tumor effects of triazolo-pyridazine derivatives:
Q & A
Q. Q1. What are the critical considerations in synthesizing N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide?
Methodological Answer: The synthesis requires multi-step reactions with precise control of temperature (e.g., 60–80°C for cyclization) and solvent selection (e.g., dichloromethane or acetonitrile) to optimize yield and purity. Key steps include coupling the triazolopyridazine core to the piperidine-carboxamide moiety and introducing the cyclooctyl group via nucleophilic substitution. Catalysts like Pd-based reagents may enhance efficiency. Purification typically involves recrystallization or gradient HPLC to isolate the product from byproducts .
Q. Q2. Which spectroscopic methods are essential for confirming the structure of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the triazolopyridazine ring system and cyclooctyl substitution patterns. High-resolution Mass Spectrometry (HRMS) confirms molecular weight, while Fourier-Transform Infrared (FTIR) identifies amide and heterocyclic functionalities. X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives .
Advanced Mechanistic and Biological Studies
Q. Q3. How can researchers investigate the compound’s interaction with biological targets like kinases or GPCRs?
Methodological Answer: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantitatively measure binding affinities (Kd) to targets. For kinase inhibition, fluorescence-based ATPase assays (e.g., ADP-Glo™) are used. Computational docking (e.g., AutoDock Vina) predicts binding poses, which should be validated via mutagenesis studies targeting key residues in the binding pocket .
Q. Q4. What strategies address low solubility in aqueous media during in vitro assays?
Methodological Answer: Co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations improve solubility without cytotoxicity. Alternatively, synthesize prodrugs (e.g., ester derivatives) that hydrolyze in physiological conditions. Dynamic Light Scattering (DLS) monitors aggregation, ensuring monodisperse solutions for reproducible bioactivity data .
Data Analysis and Optimization
Q. Q5. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Methodological Answer: Systematically modify substituents on the triazolopyridazine (e.g., methyl vs. trifluoromethyl at position 3) and the cyclooctyl group (e.g., cyclopropyl analogs). Test derivatives in dose-response assays (IC50/EC50) and correlate with computed parameters (e.g., LogP, polar surface area). Pareto analysis identifies critical moieties for potency versus off-target effects .
Q. Q6. How should researchers resolve discrepancies in biological activity data across studies?
Methodological Answer: Standardize assay conditions (e.g., cell lines, incubation time) and validate with reference inhibitors. Use orthogonal techniques (e.g., SPR vs. ITC) to confirm binding. Meta-analyses of published data can reveal trends obscured by experimental variability. For example, inconsistent IC50 values may arise from differences in ATP concentrations in kinase assays .
Advanced Synthesis Challenges
Q. Q7. What are the bottlenecks in scaling up synthesis for preclinical studies?
Methodological Answer: Key challenges include low yields in cyclooctyl coupling (optimize via Buchwald-Hartwig conditions) and purification of stereoisomers. Continuous flow chemistry improves scalability for triazolopyridazine formation. Monitor intermediates via UPLC-MS to identify degradation pathways early .
Q. Q8. How can enantiomeric purity be ensured during asymmetric synthesis?
Methodological Answer: Use chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s Mn-salen complexes) for stereocontrol. Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Crystallize intermediates to discard minor enantiomers .
Translational Research Considerations
Q. Q9. What preclinical models are suitable for evaluating its therapeutic potential?
Methodological Answer: For CNS targets, use blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB) and rodent models of neurodegeneration. In oncology, patient-derived xenografts (PDX) with matched genomic profiles (e.g., KRAS mutations) validate target engagement. Pharmacokinetic studies in rodents assess bioavailability and metabolic stability .
Q. Q10. How can off-target toxicity be minimized during lead optimization?
Methodological Answer: Screen against panels of unrelated targets (e.g., Eurofins SafetyScreen44) to identify promiscuous binding. Mitigate hERG channel inhibition by reducing basicity of the piperidine nitrogen. Metabolomic profiling (LC-MS/MS) detects reactive metabolites that could cause idiosyncratic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
